Luteolin 7-methyl ether

説明

Introduction to Hydroxygenkwanin

Hydroxygenkwanin, also designated as 7-O-Methylluteolin or Luteolin 7-methyl ether, belongs to the flavonoid class of natural products and represents one of the major bioactive constituents found in traditional medicinal plants. This compound has emerged as a focal point of pharmaceutical research due to its demonstrated efficacy against various disease states, particularly cancer and inflammatory disorders. The compound was first characterized from Daphne genkwa Sieb. et Zucc., a plant that has been utilized in traditional Chinese medicine for centuries to treat conditions including edema, ascites, cough, asthma, and various forms of cancer.

The increasing interest in hydroxygenkwanin stems from its remarkable selectivity toward malignant cells while maintaining relatively low toxicity toward normal cellular populations. Research conducted by various laboratories has consistently demonstrated that hydroxygenkwanin exhibits potent anti-proliferative effects against multiple cancer cell lines, including non-small cell lung cancer, osteosarcoma, and other malignancies. Furthermore, the compound's ability to modulate key cellular signaling pathways, particularly those involving the epidermal growth factor receptor and its downstream effectors, has positioned it as a potential therapeutic agent for treating drug-resistant cancers.

Chemical Identification and Structural Characterization

The comprehensive chemical characterization of hydroxygenkwanin has been achieved through multiple analytical approaches, including advanced spectroscopic techniques and computational modeling studies. These investigations have provided detailed insights into the compound's molecular architecture, electronic properties, and conformational behavior, which are essential for understanding its biological activity and potential pharmaceutical applications.

IUPAC Nomenclature and Molecular Formula

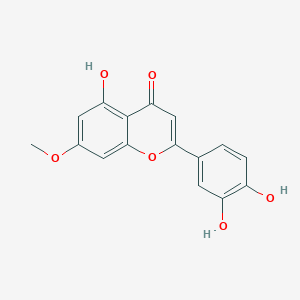

Hydroxygenkwanin possesses the molecular formula C16H12O6 with a molecular weight of 300.26 g/mol, as confirmed through high-resolution mass spectrometric analysis. The systematic IUPAC nomenclature for this compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one, which accurately reflects its structural organization as a methoxylated derivative of the parent flavonoid luteolin. Alternative nomenclature systems recognize this compound under several synonymous designations, including 7-O-Methylluteolin, this compound, and 3',4',5-Trihydroxy-7-methoxyflavone, each highlighting different aspects of its chemical structure.

The compound's CAS Registry Number is 20243-59-8, providing a unique identifier that facilitates its recognition across various chemical databases and regulatory systems. The MDL Number MFCD11046350 serves as an additional identifier within the Merck Index and related chemical information systems. These standardized identification systems ensure accurate communication and documentation of the compound's properties across different research institutions and pharmaceutical organizations.

The InChI (International Chemical Identifier) representation for hydroxygenkwanin is InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)-4-8/h2-7,17-19H,1H3, while the corresponding InChIKey is RRRSSAVLTCVNIQ-UHFFFAOYSA-N. These computational identifiers enable precise database searches and facilitate automated chemical information processing systems used in drug discovery and development programs.

Spectroscopic Profiling (NMR, MS, UV-Vis)

The spectroscopic characterization of hydroxygenkwanin has been extensively documented through multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy has proven particularly valuable for confirming the compound's structural assignment and investigating its conformational behavior in solution.

Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectroscopic analysis of hydroxygenkwanin, typically conducted in DMSO-d6, reveals characteristic signals that confirm its flavonoid structure and substitution pattern. The spectrum exhibits a distinctive singlet at δ 3.86 ppm corresponding to the methoxy group at position 7, which represents a key structural feature distinguishing hydroxygenkwanin from its parent compound luteolin. The aromatic proton signals appear in the expected regions, with H-6 resonating as a singlet at δ 6.35 ppm and H-8 appearing at δ 6.70 ppm, consistent with the 5,7-dihydroxy substitution pattern characteristic of flavonoids.

The B-ring protons of hydroxygenkwanin display a characteristic pattern indicative of the 3',4'-dihydroxy substitution. The H-5' proton appears as a doublet at δ 6.86 ppm, while H-2' and H-6' resonate as doublets at δ 7.42 ppm. The H-3 proton, located on the heterocyclic ring, appears as a singlet at δ 6.70 ppm, confirming the flavone nature of the compound. These spectroscopic assignments have been validated through comparison with authentic samples and literature data from related flavonoid compounds.

Mass Spectrometric Analysis

Mass spectrometric characterization of hydroxygenkwanin employs electrospray ionization techniques operating in both positive and negative ion modes to provide comprehensive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 300 in positive ion mode [M+H]+ and at m/z 299 in negative ion mode [M-H]-, confirming the molecular weight of 300.26 g/mol.

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that support the proposed structural assignment. In negative ion mode, the compound exhibits prominent fragment ions at m/z 284 [M-H-16]- corresponding to loss of oxygen, m/z 256 [M-H-44]- indicating loss of CO2, and additional fragments consistent with the flavonoid ring system. The collision cross section (CCS) values determined through ion mobility-mass spectrometry provide additional structural information, with calculated values of 163.6 Ų for [M+H]+, 174.5 Ų for [M+Na]+, and 169.7 Ų for [M-H]- adducts.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of hydroxygenkwanin exhibits characteristic absorption maxima that reflect its extended conjugated π-electron system typical of flavonoid compounds. The compound displays primary absorption maxima at λmax 255 nm and 352 nm, corresponding to the Band II and Band I transitions characteristic of flavonoids. These absorption characteristics are consistent with the presence of the chromone ring system and the extended conjugation through the B-ring substituents.

The absorption spectrum provides valuable information for both analytical quantification and understanding the compound's photochemical behavior. The extinction coefficients and absorption profiles facilitate the development of analytical methods for quantifying hydroxygenkwanin in biological samples and plant extracts. Furthermore, the UV-visible characteristics support the compound's potential photostability and provide insights into its behavior under various environmental conditions.

Crystallographic and Conformational Analysis

The three-dimensional structural analysis of hydroxygenkwanin has been investigated through computational modeling approaches and crystallographic studies that provide insights into its preferred conformations and intermolecular interactions. These studies are crucial for understanding the compound's biological activity and designing related analogs with improved pharmacological properties.

Molecular Geometry and Conformation

Computational modeling studies indicate that hydroxygenkwanin adopts a relatively planar conformation, with the B-ring oriented at a moderate dihedral angle relative to the chromone ring system. The planarity of the molecule facilitates π-π stacking interactions and contributes to its ability to intercalate with biological macromolecules such as DNA and proteins. The methoxy group at position 7 adopts a preferred orientation that minimizes steric hindrance while maintaining optimal electronic interactions with the adjacent hydroxyl group at position 5.

The hydroxyl groups at positions 3' and 4' on the B-ring can participate in intramolecular hydrogen bonding, which influences the compound's overall conformation and potentially affects its biological activity. Density functional theory calculations suggest that the molecule maintains a relatively rigid structure with limited conformational flexibility, which may contribute to its selective binding to specific biological targets.

Physical Properties and Stability

The physical properties of hydroxygenkwanin have been characterized through various analytical techniques that provide important information for pharmaceutical formulation and stability assessment. The compound exhibits a melting point range of 258-260°C, indicating good thermal stability under normal handling conditions. The predicted boiling point of 602.7±55.0°C and density of 1.512±0.06 g/cm³ provide additional physical constants useful for processing and formulation development.

Solubility studies reveal that hydroxygenkwanin demonstrates limited aqueous solubility but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), with approximate solubilities of 2 mg/ml and 1 mg/ml, respectively. The compound's pKa value of 6.33±0.40 indicates that it exists primarily in its neutral form under physiological pH conditions, which may influence its absorption and distribution characteristics.

The compound's stability profile indicates that it should be stored at -20°C to maintain optimal potency over extended periods. The light yellow to green-yellow appearance of the solid form provides a visual indicator of purity and can be used to monitor potential degradation during storage. These physical and chemical properties collectively inform the development of appropriate formulation strategies for potential therapeutic applications.

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSSAVLTCVNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin 7-methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20243-59-8 | |

| Record name | Luteolin 7-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxygenkwanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-METHYLLUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732GA1Z079 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin 7-methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

306 - 308 °C | |

| Record name | Luteolin 7-methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Solvent Extraction from Daphne genkwa

The isolation of HGK from its natural source, Daphne genkwa, typically begins with ethanol-based extraction. In a standardized protocol, 1 kg of dried plant material is powdered and subjected to triple ethanol (80%) extraction at 80°C. The combined ethanolic extracts are concentrated under reduced pressure, followed by partitioning with ethyl acetate to enrich flavonoids. This crude extract yields approximately 3% (30 g) of flavonoid-rich material, which serves as the starting point for further purification.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC has emerged as a gold standard for purifying HGK due to its liquid-liquid partitioning mechanism, which avoids irreversible adsorption losses. A solvent system of n-hexane–ethyl acetate–methanol–water (5:7:5:5, v/v) achieves optimal separation. The process involves:

-

Loading 150 mg of crude extract dissolved in a 1:1 mixture of upper and lower phases.

-

Operating at a flow rate of 1.2 mL/min for 260 minutes, followed by an increase to 2.0 mL/min.

-

Collecting fractions corresponding to HGK elution.

This method yields HGK with a purity of 94.3% and a recovery rate of 15.7% (23.6 mg from 150 mg crude extract). Comparative data for co-isolated flavonoids are summarized below:

| Compound | Yield (mg) | Purity (%) |

|---|---|---|

| Luteolin | 8.0 | 91.2 |

| Apigenin | 25.8 | 97.4 |

| Hydroxygenkwanin | 23.6 | 94.3 |

| Genkwanin | 35.3 | 95.8 |

Nanosuspension Preparation for Enhanced Bioavailability

Antisolvent Precipitation and Homogenization

To address HGK’s poor aqueous solubility (0.1–50 μg/mL in methanol), nanosuspensions (HGK-NSps) are prepared via antisolvent precipitation coupled with high-pressure homogenization. Critical parameters include:

-

Organic Phase : HGK (15 mg/mL) and stabilizer (TPGS, Tween 80, or mPEG2k-PCL2k) dissolved in N,N-dimethylformamide (DMF).

-

Antisolvent : Deionized water at 25°C under 250 W ultrasonication.

-

Dialysis : 4-hour purification against deionized water to remove DMF.

-

Homogenization : 15 cycles at 1,500 bar to reduce particle size.

Stabilizer Optimization

Stabilizer selection profoundly impacts nanosuspension characteristics. TPGS (D-α-tocopheryl polyethylene glycol succinate) outperforms other candidates, yielding particles of 261.1 nm diameter, polydispersity index (PDI) of 0.12, and zeta potential of −27.5 mV. The table below contrasts stabilizer efficacy:

| Stabilizer | Particle Size (nm) | PDI | Zeta Potential (mV) |

|---|---|---|---|

| TPGS | 261.1 ± 5.2 | 0.12 | −27.5 ± 0.8 |

| Tween 80 | 298.4 ± 6.7 | 0.21 | −19.3 ± 1.1 |

| mPEG2k-PCL2k | 312.9 ± 7.1 | 0.18 | −15.6 ± 0.9 |

Analytical Validation of Preparation Methods

High-Performance Liquid Chromatography (HPLC)

HPLC remains indispensable for quantifying HGK during extraction and formulation. The protocol employs:

Crystallinity Assessment

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) confirm that HGK retains its crystalline structure post-nanosuspension preparation. XRD patterns show characteristic peaks at 2θ = 15.3°, 17.8°, and 22.4°, while DSC thermograms exhibit a sharp endothermic peak at 248°C .

化学反応の分析

Types of Reactions: Hydroxygenkwanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various derivatives of hydroxygenkwanin, which may exhibit enhanced biological activities .

科学的研究の応用

Hydroxygenkwanin has a wide range of scientific research applications:

作用機序

Hydroxygenkwanin exerts its effects through multiple mechanisms:

Molecular Targets: The compound targets ATP-binding cassette transporters, such as ABCB1 and ABCG2, which are involved in drug resistance in cancer cells.

Pathways Involved: Hydroxygenkwanin inhibits the drug transport function of these transporters, thereby sensitizing cancer cells to cytotoxic drugs.

類似化合物との比較

Structural Analogues

| Compound | CAS | Source | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| Hydroxygenkwanin | 20243-59-8 | Daphne genkwa | C₁₆H₁₂O₅ | 7-O-methylation of luteolin |

| Luteolin | 491-70-3 | Celery, peppers | C₁₅H₁₀O₆ | Hydroxyl groups at 3',4',5,7 positions |

| Apigenin | 520-36-5 | Parsley, chamomile | C₁₅H₁₀O₅ | Lacks 3'-hydroxyl group compared to luteolin |

| Genkwanin | 437-64-9 | Daphne genkwa | C₁₆H₁₂O₅ | 4'-O-methylation of apigenin |

| Diosmetin | 520-34-3 | Citrus fruits | C₁₆H₁₂O₆ | 3'-methoxy-4'-hydroxyl substitution |

Pharmacokinetic and Physicochemical Properties

Hydroxygenkwanin in Cancer Therapy

Hydroxygenkwanin synergizes with sorafenib to enhance antitumor activity in liver cancer by downregulating HDACs .

Antiplatelet Activity

Hydroxygenkwanin suppresses collagen-induced platelet aggregation by increasing cAMP/cGMP levels, a mechanism less pronounced in luteolin and absent in genkwanin .

Enzyme Interactions

This highlights its risk for drug-drug interactions in metabolic pathways.

生物活性

Hydroxygenkwanin (HGK) is a flavonoid derived from the plant Daphne genkwa, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activities of hydroxygenkwanin, focusing on its mechanisms of action, effects on cancer cells, and potential as a therapeutic agent.

Chemical Structure and Properties

Hydroxygenkwanin is characterized by its flavonoid structure, which contributes to its biological activities. It is known for its selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and osteosarcoma. The compound's ability to modulate multiple biological pathways makes it a candidate for further research in cancer treatment.

1. Reversal of Multidrug Resistance (MDR)

Hydroxygenkwanin has been shown to reverse ABCG2-mediated multidrug resistance in cancer cells. Research indicates that HGK does not act as an efflux substrate for ABC transporters like ABCB1 or ABCG2 but instead inhibits their drug transport functions. This inhibition allows for enhanced efficacy of conventional cytotoxic drugs in resistant cancer cells.

- Key Findings :

2. Antitumor Activity Against NSCLC

In studies involving NSCLC cell lines, hydroxygenkwanin demonstrated selective cytotoxic effects. It was found to suppress cell viability effectively and induce apoptosis through several mechanisms:

- EGFR Downregulation : HGK reduces the expression levels of the epidermal growth factor receptor (EGFR), which is often overactive in NSCLC, leading to decreased downstream signaling pathways associated with cell survival and proliferation .

- Inhibition of Class I HDACs : Hydroxygenkwanin inhibits class I histone deacetylases (HDACs), leading to increased acetylation of histones and activation of tumor suppressor genes such as p21 .

In Vitro Studies

A series of experiments utilizing various cancer cell lines have elucidated the effects of hydroxygenkwanin:

- Cell Viability Assays : MTT assays showed that HGK significantly decreased the viability of A549 lung cancer cells with an IC50 value around 22 μM, compared to higher IC50 values for other flavonoid compounds .

| Compound | IC50 (μM) | Cell Viability (%) at 100 μM |

|---|---|---|

| Hydroxygenkwanin (HGK) | 22 | 22.03 ± 2.9 |

| Genkwanin | >100 | 91.64 ± 11.0 |

| 3′-Methoxy genkwanin | >100 | 67.31 ± 5.0 |

In Vivo Studies

Animal models have further corroborated the in vitro findings, demonstrating that hydroxygenkwanin can inhibit tumor growth in xenograft models when used alone or in combination with other chemotherapeutic agents like sorafenib .

Case Studies

Several case studies highlight the clinical relevance of hydroxygenkwanin:

- A study involving TKI-resistant NSCLC cells showed that HGK not only inhibited cell growth but also improved sensitivity to existing therapies by modulating EGFR signaling pathways.

- Another case study demonstrated significant reductions in tumor size when hydroxygenkwanin was administered alongside traditional chemotherapy agents, indicating its potential as an adjuvant therapy.

Q & A

Q. What validated methodologies are recommended for isolating Hydroxygenkwanin from natural sources like Daphne genkwa?

Hydroxygenkwanin can be isolated using high-speed countercurrent chromatography (HSCCC) paired with preparative HPLC. Key steps include:

- Extraction : Use methanol or ethanol-based solvents to extract flavonoids from dried plant material.

- Fractionation : Apply HSCCC with a solvent system optimized for flavonoid separation (e.g., hexane-ethyl acetate-methanol-water). Fractions are monitored via UV at 254–280 nm .

- Purification : Final purification via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid). Validate purity using LC-MS and NMR (¹H/¹³C) to confirm the presence of the 3′-hydroxyl and 7-methoxy groups characteristic of Hydroxygenkwanin .

Q. How should researchers design experiments to assess Hydroxygenkwanin’s antioxidant activity in vitro?

- Assay Selection : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility.

- Dose-Response Curves : Test concentrations from 1–100 µM. Calculate IC₅₀ values using nonlinear regression.

- Data Validation : Confirm results with complementary methods like FRAP (ferric reducing antioxidant power) or ORAC (oxygen radical absorbance capacity) assays. Report inter-assay variability and limit of detection .

Advanced Research Questions

Q. What experimental strategies address contradictions in Hydroxygenkwanin’s pro-apoptotic mechanisms across cancer models?

Discrepancies in apoptosis pathways (e.g., mitochondrial vs. death receptor activation) require:

- Mechanistic Profiling : Use siRNA knockdowns or CRISPR-Cas9 to silence key apoptotic regulators (e.g., Bcl-2, caspase-8/9). Monitor mitochondrial membrane potential (JC-1 staining) and cytochrome c release via Western blot .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify context-dependent signaling networks. For example, p53 status in cancer cells may influence Hydroxygenkwanin’s efficacy .

- Cross-Validation : Compare results across ≥3 cell lines (e.g., MCF-7, BT474, glioblastoma models) and primary patient-derived cells to assess tissue-specific effects .

Q. How can researchers optimize Hydroxygenkwanin’s bioavailability for in vivo studies?

- Formulation Strategies : Use nanoemulsions or liposomes to enhance solubility. Characterize particle size (dynamic light scattering) and encapsulation efficiency (UV-Vis spectroscopy).

- Pharmacokinetic Analysis : Administer via intravenous/oral routes in rodent models. Collect plasma at timed intervals; quantify Hydroxygenkwanin using UPLC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Compare with free drug .

- Toxicity Screening : Perform acute/chronic toxicity studies (OECD guidelines) with histopathological analysis of liver/kidney tissues .

Q. What statistical approaches resolve inconsistencies in Hydroxygenkwanin’s synergistic effects with other flavonoids (e.g., Apigenin)?

- Combinatorial Dose-Response : Use the Chou-Talalay method to calculate combination indices (CI). A CI <1 indicates synergy. Test ≥5 dose ratios to identify optimal synergism .

- Network Pharmacology : Build protein-protein interaction networks (e.g., STRING database) to identify shared targets (e.g., PI3K/AKT, NF-κB). Validate via co-immunoprecipitation .

- Meta-Analysis : Aggregate data from multiple studies (PRISMA guidelines) to assess effect sizes and publication bias. Use random-effects models if heterogeneity is high .

Methodological Best Practices

Q. How should raw data from Hydroxygenkwanin studies be managed to ensure reproducibility?

- Data Archiving : Deposit raw NMR/LC-MS spectra in repositories like MetaboLights or ChEMBL. Include instrument parameters (e.g., LC gradient, MS ionization mode) .

- Code Sharing : Provide scripts for statistical analysis (R/Python) on GitHub or Zenodo. Use version control for transparency .

- Supplementary Materials : Publish detailed protocols for complex assays (e.g., HSCCC solvent optimization) in supplementary files. Use tables to summarize triplicate measurements and error margins .

Q. What criteria validate the structural identification of Hydroxygenkwanin in novel matrices?

- Spectroscopic Validation : Match ¹H/¹³C NMR shifts to published data (δ 6.9 ppm for H-8; δ 164 ppm for C-7 OCH₃). Confirm via 2D NMR (HSQC, HMBC) .

- Chromatographic Cross-Check : Compare retention times and MS/MS fragmentation patterns with a certified reference standard. Require ≥95% purity for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。